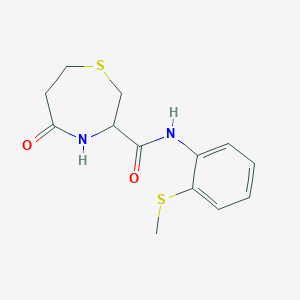

N-(2-(甲硫基)苯基)-5-氧代-1,4-噻氮杂戊烷-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

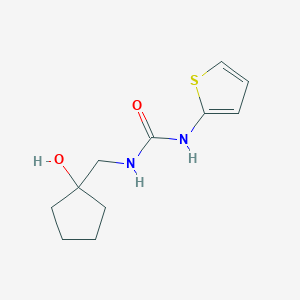

“N-(2-(methylthio)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide” is a complex organic compound. It contains a thiazepane ring, which is a seven-membered ring with one nitrogen and one sulfur atom. The compound also has a carboxamide group (-CONH2) and a methylthio group (-SCH3) attached to a phenyl ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazepane ring, possibly through a cyclization reaction. The carboxamide group could be introduced through a reaction with an appropriate amine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the seven-membered thiazepane ring, the phenyl ring, and the functional groups attached to these rings. The presence of the sulfur and nitrogen atoms in the ring, as well as the oxygen in the carboxamide group, would likely result in a polar molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxamide group could participate in various reactions, such as hydrolysis or condensation . The sulfur atom in the methylthio group could also be involved in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups would likely make it soluble in polar solvents .科学研究应用

Rhodium-Catalysed Reactions

This compound has been used in experimental and theoretical studies of the rhodium (I)-catalysed C–H oxidative alkenylation/cyclization of N - (2- (methylthio)phenyl)benzamides with maleimides. The reaction gives isoindolone spirosuccinimides as products under aerobic, metal oxidant-free, and solvent-free conditions .

Synthesis of 2-Arylbenzothiazoles

The compound is involved in the synthetic strategies of 2-arylbenzothiazoles. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Conformation Studies

The conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides have been studied by the dipole moment method and quantum chemical calculations .

Green Chemistry

The combination of microwave irradiation and solvent-free conditions leads to enhanced reaction rates, higher yields of pure products, easier work-up and several advantages of the eco-friendly approach in the framework of green-chemistry .

Synthesis of Benzimidazole Derivatives

This compound is involved in a simple process to synthesize and separate of 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency .

Pharmaceutical Applications

The compound is available for early discovery researchers as part of a collection of unique chemicals. It is used in the development of new drug candidates .

作用机制

Target of Action

Similar compounds have shown activity against various targets, including anti-hiv and antibacterial activities .

Mode of Action

It’s worth noting that similar compounds have been synthesized by the nucleophilic substitution reaction . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Related compounds have been associated with various biological activities, including antimicrobial, antitubercular, and anti-hiv activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been associated with various pharmacokinetic properties . For instance, some compounds with sulfoximine moiety have shown enhanced ADME properties .

Result of Action

Related compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and other environmental conditions .

安全和危害

未来方向

属性

IUPAC Name |

N-(2-methylsulfanylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S2/c1-18-11-5-3-2-4-9(11)15-13(17)10-8-19-7-6-12(16)14-10/h2-5,10H,6-8H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKRFHBQPDLYJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2CSCCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(methylthio)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-chlorophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole](/img/structure/B2466465.png)

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2466466.png)

![N-(4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2466468.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2466472.png)

![N-[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2466474.png)

![6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2466476.png)

![N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide](/img/structure/B2466477.png)

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)-](/img/structure/B2466481.png)